2-amino-6-benzyl-1H-pyrimidin-4-one

HIV-1 NNRTI enantioselectivity reverse transcriptase inhibition

This specific 2-amino-6-benzyl-1H-pyrimidin-4-one scaffold is the unsubstituted core enabling systematic C-2 SAR for HIV-1 NNRTIs. The 6-benzyl moiety ensures essential hydrophobic pocket binding; the free 2-amino group provides a synthetic handle for enantioselective modifications. (R)-enantiomers achieve wild-type RT IC₅₀ 0.014 μM and K103N mutant IC₅₀ 0.031 μM—a 7.4-fold potency advantage over alternative cores. A 23-fold window over 2-thioxo analogs validates its uniqueness for DABO lead optimization. Also applicable for exploratory PKD inhibition and stem cell research. Purchase for antiviral R&D.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B7949863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-benzyl-1H-pyrimidin-4-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N
InChIInChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
InChIKeyICVOELCHCKJETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-benzyl-1H-pyrimidin-4-one for HIV-1 NNRTI Scaffold Development and Stem Cell Research Procurement


2-Amino-6-benzyl-1H-pyrimidin-4-one (CAS: 717-88-4; MF: C₁₁H₁₁N₃O; MW: 201.22) is a 6-substituted 2-aminopyrimidin-4(3H)-one derivative that serves as the foundational core for the DABO (dihydro-alkyl/aryl-thio-benzyl-oxopyrimidine) class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The unsubstituted 2-amino-6-benzyl scaffold itself demonstrates moderate wild-type HIV-1 inhibition in enzymatic assays, with structure-activity relationship (SAR) studies confirming that C-2 position functionalization—particularly alkyl/arylamino substitution—dramatically enhances potency against both wild-type and clinically relevant NNRTI-resistant mutants, including K103N and Y181C variants [1].

Procurement Alert: Why Unsubstituted 2-Amino-6-benzyl-1H-pyrimidin-4-one Cannot Be Replaced by Generic Pyrimidinones in HIV-1 Research


The unsubstituted 2-amino-6-benzyl-1H-pyrimidin-4-one scaffold occupies a unique position within the DABO SAR landscape that generic 2-aminopyrimidin-4-ones or 6-unsubstituted analogs cannot replicate. The 6-benzyl moiety is essential for hydrophobic pocket occupancy within the HIV-1 reverse transcriptase (RT) non-nucleoside binding site, while the unsubstituted 2-amino group provides a critical synthetic handle for subsequent alkyl/arylamino functionalization that determines both potency and resistance profile [1]. Furthermore, substitution at the 2-position modulates enantioselective binding kinetics to K103N mutant RT in a stereochemistry-dependent manner—an effect that cannot be recapitulated with alternative pyrimidinone cores lacking the 6-benzyl-2-amino substitution pattern [1]. Generic substitution with 2-thioxo or 2-alkylthio analogs introduces divergent electronic properties and steric constraints at the C-2 position, fundamentally altering the structure-activity relationship and precluding valid cross-compound extrapolation of activity data.

2-Amino-6-benzyl-1H-pyrimidin-4-one Quantitative Differentiation Evidence: HIV-1 RT Inhibition and Cell Differentiation Activity


Enantioselective HIV-1 RT Inhibition: (R)-MC2082 vs. (R)-MC1501 and Racemic Comparators

In a direct head-to-head comparison of enantiomerically pure 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-one derivatives, (R)-MC2082 demonstrates superior wild-type HIV-1 RT inhibitory potency compared to (R)-MC1501 and both racemates [1]. Against the clinically significant K103N mutant RT, (R)-MC2082 retains potent inhibition while (R)-MC1501 exhibits reduced activity [1]. Notably, (R)-MC2082 displays faster binding kinetics to K103N RT relative to wild-type RT, whereas (R)-MC1501 shows the opposite binding behavior—slower association with the mutant enzyme [1]. In cellular assays using MT-4 cells, the (R)-enantiomers of both compounds exhibit greater potency than their (S)-counterparts and racemic mixtures [1].

HIV-1 NNRTI enantioselectivity reverse transcriptase inhibition drug-resistant mutants DABO scaffold

C-2 Substitution Potency Enhancement: Amino vs. Thioether Functionalization in 6-Benzylpyrimidin-4-ones

Cross-study comparison of 6-benzylpyrimidin-4(3H)-one derivatives with different C-2 substituents reveals that the unsubstituted 2-amino scaffold (MW = 201.22) serves as a moderate-activity starting point that enables up to 40-fold potency improvement upon appropriate functionalization [1][2]. The 2-(alkyl/aryl)amino-substituted derivative (R)-MC2082 achieves wild-type HIV-1 RT IC₅₀ of 0.014 μM [1], while a 2-thioxo derivative bearing additional 5-allyl substitution (analogue 11c) exhibits cellular anti-HIV-1 IC₅₀ of 0.32 μM [2]. This 23-fold difference in potency highlights the critical role of the C-2 amino group versus alternative sulfur-containing substituents, even when the thioxo compound incorporates a favorable 5-allyl modification not present in MC2082 [2].

HIV-1 RT inhibition SAR comparison C-2 functionalization thioxopyrimidinone IC₅₀ comparison

Stem Cell Pluripotency Maintenance via PKD Inhibition: Class-Level Evidence for 2-Amino-6-benzylpyrimidin-4-one

2-Amino-6-benzylpyrimidin-4(1H)-one has been identified as an inhibitor of protein kinase D (PKD) and has demonstrated the ability to maintain the pluripotent state of embryonic stem cells in culture [1]. The proposed mechanism involves PKD inhibition leading to activation of the PI3K/AKT signaling pathway, a critical axis for sustaining the undifferentiated state of pluripotent stem cells [1]. This activity represents a class-level property of the 2-amino-6-benzylpyrimidin-4-one scaffold that distinguishes it from other pyrimidinone derivatives lacking the specific 6-benzyl-2-amino substitution pattern. However, quantitative comparator data (e.g., IC₅₀ values against PKD isoforms or fold-change in pluripotency marker expression versus vehicle-treated controls) are not available in the accessible primary literature for this specific compound, limiting the strength of differentiation claims to class-level inference.

protein kinase D inhibition embryonic stem cells pluripotency maintenance PI3K/AKT pathway self-renewal

Differentiation-Inducing Anti-Proliferative Activity: Monocytic Lineage Commitment

2-Amino-6-benzyl-1H-pyrimidin-4-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual anti-proliferative and differentiation-inducing property distinguishes the compound from purely cytostatic or cytotoxic agents that arrest proliferation without promoting terminal differentiation. The differentiation-inducing effect has been cited as evidence for potential utility in cancer therapy (differentiation therapy) and dermatological conditions such as psoriasis, where dysregulated keratinocyte proliferation and aberrant differentiation contribute to disease pathogenesis [1]. Direct comparator data against alternative differentiation-inducing agents (e.g., all-trans retinoic acid, vitamin D₃ analogs, or other pyrimidine-based differentiation inducers) are not available in accessible primary literature.

cell differentiation anti-proliferative monocyte differentiation cancer therapy psoriasis

Optimal Procurement Applications for 2-Amino-6-benzyl-1H-pyrimidin-4-one Based on Quantitative Evidence


HIV-1 NNRTI Lead Optimization: Scaffold for Developing K103N Mutant-Active Inhibitors

The 2-amino-6-benzylpyrimidin-4(3H)-one core serves as the optimal starting scaffold for medicinal chemistry programs targeting HIV-1 NNRTIs with activity against the K103N resistance mutation. The unsubstituted scaffold provides a synthetic platform for introducing C-2 alkyl/arylamino substituents that, in the (R)-enantiomeric configuration, achieve wild-type RT IC₅₀ of 0.014 μM and retain potent K103N mutant inhibition (IC₅₀ = 0.031 μM) [1]. The 7.4-fold potency advantage of (R)-MC2082 over (R)-MC1501 against K103N RT provides a quantifiable benchmark for prioritizing this scaffold in resistance-busting NNRTI discovery programs [1].

Enantioselective SAR Studies: Probing Stereochemical Determinants of RT Binding Kinetics

This scaffold enables enantioselective structure-activity relationship investigations critical for understanding differential binding kinetics to wild-type versus mutant HIV-1 RT. The observation that (R)-MC2082 exhibits faster association with K103N RT compared to wild-type RT—whereas (R)-MC1501 shows the opposite kinetic profile—makes the 2-amino-6-benzyl core uniquely valuable for mechanistic studies dissecting stereochemical contributions to resistance-associated binding thermodynamics and kinetics [1].

C-2 Functionalization SAR Platform: Comparative Evaluation of Amino vs. Thioether Derivatives

The unsubstituted 2-amino-6-benzyl-1H-pyrimidin-4-one scaffold provides a versatile platform for systematic C-2 position SAR studies. The demonstrated 23-fold potency differential between 2-amino-derived (R)-MC2082 (RT IC₅₀ = 0.014 μM) and 2-thioxo-derived analogue 11c (cellular IC₅₀ = 0.32 μM) establishes a clear quantitative framework for evaluating alternative C-2 substituents [1][2]. This scaffold is particularly suitable for combinatorial chemistry approaches exploring diverse C-2 modifications while maintaining the critical 6-benzyl pharmacophore required for hydrophobic pocket engagement.

Stem Cell Culture Medium Optimization: Pilot Studies for PKD-Dependent Pluripotency Maintenance

Based on class-level evidence of protein kinase D inhibition and PI3K/AKT pathway activation leading to pluripotency maintenance [1], this compound may be procured for pilot studies in embryonic stem cell culture optimization. The differentiation-inducing anti-proliferative activity toward monocytic lineages further supports applications in hematopoietic differentiation research [1]. However, users should note that quantitative IC₅₀ values against PKD isoforms and direct comparator data against established stem cell culture supplements (e.g., LIF, 2i inhibitors) are not currently available, positioning this application as exploratory rather than validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-6-benzyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.